molecular formula C23H17ClN2OS B420453 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-87-5

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B420453
CAS No.: 317853-87-5
M. Wt: 404.9g/mol
InChI Key: SDJLSPVEYMJEHB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C 23 H 17 ClN 2 OS and a molecular weight of 404.91 g/mol . This benzamide derivative is built around a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates multiple aromatic systems, including a 4-chlorobenzamide group and 4-methylphenyl and phenyl substituents on the thiazole ring, which contributes to its potential as a building block for drug discovery and chemical biology research. The 1,3-thiazole ring is a significant heterocycle frequently explored in the development of pharmacologically active agents. Compounds featuring this scaffold have been extensively studied for a wide range of applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities . As a functionalized thiazole, this compound serves as a valuable intermediate for researchers synthesizing novel chemical libraries or investigating structure-activity relationships (SAR). It is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJLSPVEYMJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

  • 4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-amine :
    A ketone precursor, 4-methylphenyl acetophenone, is reacted with thiourea in the presence of iodine as a cyclizing agent. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to form the thiazole ring.
    Reaction Conditions :

    • Solvent: Ethanol or acetic acid

    • Temperature: Reflux (~80°C)

    • Time: 6–8 hours

    • Yield: 70–80%

Mechanistic Insights

The iodine-mediated cyclization generates the 2-amino-thiazole intermediate, critical for downstream amidation. FTIR analysis of intermediates confirms the presence of NH<sub>2</sub> stretches at 3150 cm<sup>-1</sup> and C=N vibrations at 1625 cm<sup>-1</sup>.

Benzamide Functionalization via Schotten-Baumann Reaction

The 2-amino group of the thiazole intermediate undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride to yield the target benzamide.

Reaction Protocol

  • Acid Chloride Preparation :
    4-Chlorobenzoic acid is treated with excess thionyl chloride (SOCl<sub>2</sub>) under reflux to generate 4-chlorobenzoyl chloride.

    • Conditions :

      • Temperature: 60–70°C

      • Time: 2–3 hours

      • Yield: >90%

  • Amide Coupling :
    The thiazole amine (1 equiv) reacts with 4-chlorobenzoyl chloride (1.2 equiv) in dry pyridine, which acts as both solvent and HCl scavenger.

    • Conditions :

      • Temperature: 0–5°C (initial), then room temperature

      • Time: 8–12 hours

      • Workup: Precipitation in cold 1:1 HCl, followed by filtration

    • Yield : 65–75%

Optimization Challenges

  • Side Reactions : Competing hydrolysis of the acid chloride necessitates anhydrous conditions.

  • Purification : Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 20:80) or recrystallization from ethanol.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Hantzsch cyclization, reducing reaction times to 15–30 minutes with comparable yields.

One-Pot Strategies

Integrated protocols combine thiazole formation and amidation in a single reactor, minimizing intermediate isolation. For example:

  • Step 1 : Cyclization of 4-methylphenyl acetophenone with thiourea.

  • Step 2 : In-situ reaction with 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

  • Overall Yield : 60–68%

Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):

    • δ 7.8–7.2 (m, aromatic protons)

    • δ 2.4 (s, CH<sub>3</sub> from p-tolyl group)

    • NH resonance absent post-amidation.

  • Mass Spectrometry : Molecular ion peak at m/z 405.0 [M+H]<sup>+</sup>.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Iodine vs. PCl<sub>5</sub> : Iodine is preferred over phosphorus-based cyclizing agents due to lower toxicity and easier handling.

  • Solvent Recovery : Ethanol and pyridine are distilled and reused to reduce waste.

Environmental Impact

Waste streams containing HCl and SOCl<sub>2</sub> are neutralized with NaOH before disposal, adhering to green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Classical Hantzsch70–808–1095–98High
Microwave-Assisted75–780.597–99Moderate
One-Pot60–6812–1490–95Low

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide exhibit significant antibacterial properties. For instance:

  • A study evaluated various thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives displayed promising activity at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

The compound has also been assessed for antifungal properties. In vitro studies demonstrated effectiveness against common fungal pathogens such as Aspergillus niger and Apergillus oryzae. The antifungal activity was evaluated using the cup plate method, revealing that specific derivatives exhibited notable inhibition at concentrations as low as 1 µg/mL .

Anticancer Potential

The anticancer properties of thiazole derivatives have been a significant focus of research. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation:

  • Molecular docking studies indicated that these compounds could interact effectively with cancer cell receptors, leading to apoptosis in various cancer cell lines, including breast cancer . The potential of this compound as an anticancer agent is supported by its structural similarity to other effective thiazole-based anticancer drugs.

Case Studies and Research Findings

StudyFocusFindings
Prajapati & Modi (2011)Antibacterial and antifungal activityVarious thiazole derivatives showed significant antibacterial activity against E. coli and S. aureus, and antifungal activity against A. niger and A. oryzae.
Molecular Docking Study (2019)Anticancer activityCompounds demonstrated effective binding with cancer cell receptors, indicating potential for anticancer applications.
Antimicrobial Screening (2024)Broad-spectrum antimicrobial activityCompounds exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Thiazole Family

Key Observations :

  • Substituent Effects: The chloro and methoxy groups on the benzamide core influence electronic properties (e.g., electron-withdrawing vs.
  • Thiazole Substitution : The 4-methylphenyl and 5-phenyl groups on the thiazole ring may enhance steric bulk compared to simpler analogues, affecting solubility and intermolecular interactions .

Comparison with Sulfonamide and Triazole Derivatives

Table 2: Functional Group Variations and Activity
Compound Name/ID Core Structure Functional Groups Key Data Applications
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) Sulfonamide-benzamide hybrid Sulfonamide, propyl chain ¹H-NMR: Propyl (δ 1.36, t), CH3 (δ 2.83) Dihydropteroate synthase (DHPS) inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] Triazole-sulfonyl hybrids Sulfonyl, triazole IR: νC=S at 1247–1255 cm⁻¹ Antimicrobial candidates
4-Benzylthio-2-chloro-N-(4-methylphenyl)-benzamide derivatives (51–55) Benzylthio and sulfamoyl groups Fluorophenyl, trifluoromethyl, methoxy Mp: 237–279°C; Yields: ~70–80% Not reported

Key Observations :

  • Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., 1A) target bacterial DHPS with binding energy predictions via computational docking , whereas benzamide-thiazoles may act on eukaryotic systems (e.g., plant growth modulation) .
  • Triazole vs. Thiazole : Triazole derivatives exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of νS-H bands (~2500–2600 cm⁻¹) , whereas thiazole derivatives show rigid planar structures conducive to π-stacking .

Biological Activity

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole derivative with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the presence of a chloro group and multiple aromatic rings, suggests possible interactions with biological targets that could lead to therapeutic applications.

  • Molecular Formula : C23H17ClN2OS
  • Molecular Weight : 404.91188 g/mol
  • CAS Number : [not provided]

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and aryl groups. The specific synthetic pathway may vary, but it generally includes the formation of thiazole derivatives followed by coupling reactions to attach the aromatic moieties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3

Table 1: Antimicrobial activity of related thiazole compounds against bacterial strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of similar thiazole compounds on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a notable reduction in cell viability with IC50 values ranging from 10 µM to 30 µM for different derivatives.
    Cell Line IC50 (µM)
    MCF715.0
    A54920.0

Table 2: Cytotoxic effects of thiazole derivatives on cancer cell lines .

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in treated populations compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be influenced by various structural features:

  • Chloro Substitution : The presence of a chloro group enhances lipophilicity and may improve binding affinity to biological targets.
  • Aromatic Rings : The arrangement and substitution patterns on the aromatic rings can affect the compound's ability to interact with cellular receptors or enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Step 1 : Synthesis of the thiazole core via condensation of substituted thioureas with α-halo ketones under basic conditions (e.g., pyridine or triethylamine) .

  • Step 2 : Coupling of the thiazole intermediate with 4-chlorobenzoyl chloride via amidation in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C .

  • Key considerations : Use of coupling agents (e.g., HATU or DCC) to enhance amidation efficiency, and purification via column chromatography or recrystallization from methanol/water .

    • Table 1 : Representative Synthetic Steps and Yields
StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + α-bromoacetophenone, pyridine, reflux60–75
Amidation4-Chlorobenzoyl chloride, DMF, 0°C45–60

Q. What analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodology :

  • X-ray crystallography : Critical for confirming molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions in thiazole rings), and crystal packing . SHELX programs are recommended for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., chloro and methyl groups) and amide bond formation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., Cl isotopes) .

Q. What preliminary biological activity data exist for this compound, and which assays are suitable for initial screening?

  • Findings :

  • Similar benzamide-thiazole derivatives exhibit antibacterial activity by targeting enzymes like acyl carrier protein synthase (AcpS-pptase), which is critical for bacterial lipid biosynthesis .
  • Assay recommendations :
  • Enzyme inhibition assays: Measure IC50_{50} against purified AcpS-pptase .
  • MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?

  • Structural insights :

  • Centrosymmetric dimer formation via N–H⋯N hydrogen bonds stabilizes the crystal lattice .
  • Non-classical interactions (e.g., C–H⋯O/F) further enhance packing efficiency, as observed in related thiazole derivatives .
    • Methodology : Use SHELXL for refining high-resolution data and Mercury software for visualizing intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Key modifications :

  • Thiazole ring : Introduce electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability .
  • Benzamide moiety : Replace 4-chloro with nitro or amino groups to modulate enzyme binding .
    • Table 2 : SAR Trends in Analog Activity
ModificationObserved EffectReference
CF3_3 at thiazole 4-positionIncreased antibacterial potency
4-NH2_2 substitution on benzamideImproved solubility but reduced target affinity

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study : If molecular docking predicts strong binding to AcpS-pptase but MIC assays show weak activity:

  • Step 1 : Verify compound purity via HPLC and re-test .
  • Step 2 : Assess membrane permeability (e.g., logP measurements) to rule out poor cellular uptake .
  • Step 3 : Use isothermal titration calorimetry (ITC) to validate target binding in vitro .

Q. How can target identification be accelerated for this compound using structural biology approaches?

  • Methodology :

  • Co-crystallization : Soak the compound with purified AcpS-pptase and solve the structure via X-ray crystallography .
  • Cryo-EM : For low-solubility targets, use single-particle analysis to resolve binding conformations .

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